L-Asparagine-15N2

Übersicht

Beschreibung

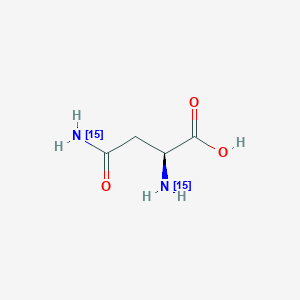

L-Asparagine-15N2 is a stable isotope-labeled form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) studies and metabolic research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Asparagine-15N2 can be synthesized through the amidation of L-aspartic acid with ammonia, where the nitrogen atoms are replaced with nitrogen-15 isotopes. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using genetically modified microorganisms that incorporate nitrogen-15 into their metabolic pathways. These microorganisms are cultured in a medium enriched with nitrogen-15, and the this compound is subsequently extracted and purified .

Analyse Chemischer Reaktionen

Enzymatic Catalysis and Transition State Dynamics

L-Asparagine-<sup>15</sup>N<sub>2</sub> plays a critical role in probing catalytic mechanisms of enzymes such as human purine nucleoside phosphorylase (PNP) . Key findings include:

-

Mechanistic Insight : Heavy isotopic labeling at Asn243 in PNP enhances catalytic efficiency by optimizing femtosecond-scale motions at the enzyme’s active site. This increases the frequency of optimal interactions between Asn243 and the purine leaving group, reducing transition state barrier recrossing .

-

Isotope Effect : The inverse isotope effect (k<sub>chem</sub> light/k<sub>chem</sub> heavy = 0.78) suggests that <sup>15</sup>N labeling alters bond vibrational modes, favoring transition state formation .

Metabolic Pathway Tracing

In polycystic kidney disease (PKD) models, L-Asparagine-<sup>15</sup>N<sub>2</sub> has been used to study glutamine utilization via asparagine synthetase (ASNS) :

| Metabolite | <sup>15</sup>N-Labeled Fraction (ΔPkd1<sup>−/−</sup> Cells) | Normalized Levels (ASNS-Inhibited) | Source |

|---|---|---|---|

| N-Carbamoyl Aspartate | 1.8× increase | Baseline (1.0×) | |

| Glutamate | 1.5× increase | 0.9× |

-

Key Role : ASNS catalyzes the transfer of <sup>15</sup>N from glutamine to aspartate, producing labeled asparagine. Inhibition of ASNS reverses aberrant glutamine flux in PKD, highlighting asparagine’s metabolic gatekeeper role .

Isotope-Specific Kinetic Studies

Studies comparing fully labeled (<sup>2</sup>H, <sup>13</sup>C, <sup>15</sup>N) PNP with partially labeled constructs reveal:

| Enzyme Construct | k<sub>chem</sub> light/k<sub>chem</sub> heavy | Catalytic Efficiency | Source |

|---|---|---|---|

| Fully Heavy PNP | 1.36 | Reduced | |

| Heavy Asn + Light PNP | 0.78 | Enhanced | |

| Light Asn + Heavy PNP | 0.71 | Enhanced |

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Nuclear Magnetic Resonance (NMR) Studies

L-Asparagine-15N2 is extensively utilized in NMR spectroscopy to investigate the structure and dynamics of biological macromolecules. The stable nitrogen isotope allows for enhanced resolution in NMR experiments, facilitating the study of protein-ligand interactions and conformational changes in biomolecules. This application is crucial for understanding protein folding and function, as well as for drug design.

Metabolic Pathway Tracing

The compound plays a vital role in metabolic research, particularly in tracing nitrogen metabolism. By incorporating this compound into metabolic pathways, researchers can elucidate the roles of nitrogen-containing compounds in cellular processes. For instance, studies have shown that L-asparagine is a significant nitrogen source for various organisms, including Mycobacterium tuberculosis, where it aids in amino acid synthesis and growth under nitrogen-limited conditions .

Medical Applications

Cancer Research

This compound has been pivotal in cancer research, particularly concerning acute lymphoblastic leukemia (ALL). As cancer cells often exhibit a dependency on external sources of L-asparagine due to their low levels of asparagine synthetase, the compound is used to study tumor metabolism and treatment responses. Case studies have demonstrated that administering asparaginase (an enzyme that depletes L-asparagine) can significantly impact tumor growth by inducing amino acid starvation in malignant cells .

Therapeutic Monitoring

In clinical settings, this compound is employed to monitor therapeutic efficacy during chemotherapy protocols involving asparaginase treatment. By analyzing plasma samples from patients undergoing treatment, researchers can correlate asparaginase activity with changes in plasma glutamine levels, providing insights into treatment effectiveness and patient response .

Industrial Applications

Food Industry

This compound is also explored for its applications in the food industry, particularly in reducing acrylamide formation during food processing. As acrylamide is a neurotoxin formed from the reaction between reducing sugars and L-asparagine at high temperatures, using enzymes like L-asparaginase derived from this compound can help mitigate its production without compromising food quality . This application highlights the compound's relevance not only in health sciences but also in food safety.

Research Case Studies

Wirkmechanismus

L-Asparagine-15N2 exerts its effects by participating in the metabolic pathways of nitrogen-containing compounds. It is incorporated into proteins and other biomolecules, allowing researchers to trace its metabolic fate using NMR and other analytical techniques. The compound targets various enzymes and transporters involved in amino acid metabolism, providing insights into their function and regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Asparagine-13C4,15N2:

L-Asparagine-15N: Labeled with a single nitrogen-15 isotope, used for simpler NMR studies.

L-Aspartic Acid-15N: A related compound labeled with nitrogen-15, used in studies of amino acid metabolism

Uniqueness

L-Asparagine-15N2 is unique due to its dual nitrogen-15 labeling, which provides enhanced sensitivity and resolution in NMR studies compared to single-labeled compounds. This makes it particularly valuable in complex metabolic and structural studies .

Biologische Aktivität

L-Asparagine-15N2 is a stable isotope-labeled form of L-asparagine, a non-essential amino acid. The incorporation of two nitrogen-15 isotopes and three deuterium atoms enhances its utility in biochemical research, particularly in studying metabolic pathways. This article explores the biological activity of this compound, detailing its role in protein synthesis, metabolic processes, and potential applications in research and medicine.

- Chemical Formula : C4H8N2O3 (for L-Asparagine) with isotopic modifications.

- Molecular Weight : Approximately 150.133 g/mol.

- Isotopic Composition : Contains two nitrogen-15 isotopes and three deuterium atoms.

Biological Functions

L-Asparagine is crucial for various biological functions:

- Protein Synthesis : It serves as a building block for proteins, contributing to the synthesis of amino acids and nucleotides.

- Neurotransmitter Precursor : L-Asparagine plays a role in the biosynthesis of neurotransmitters, impacting neuronal function and development.

- Metabolic Pathways : The stable isotopes in this compound allow researchers to trace metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Metabolic Pathway Studies

The introduction of stable isotopes facilitates the tracking of metabolic pathways in vivo. Studies have shown that L-Asparagine is involved in several key processes:

- Amino Acid Metabolism : Asparagine is synthesized from aspartate by the enzyme asparagine synthetase, which is upregulated in certain cancers, including acute lymphoblastic leukemia (ALL) .

- Role in Cancer Treatment : Inhibition of asparagine synthetase has been shown to retard disease progression in polycystic kidney disease models . This suggests that manipulating asparagine levels could be a therapeutic strategy.

Case Studies

-

Acute Lymphoblastic Leukemia (ALL) :

- A study on ALL patients demonstrated that serum asparagine levels dropped significantly during treatment with pegylated E. coli l-asparaginase (PEGasparaginase), indicating the importance of asparagine depletion in therapeutic efficacy .

- The relationship between asparagine synthetase expression and sensitivity to l-asparaginase was highlighted, showing that low ASNS expression correlates with increased sensitivity to treatment .

- Plant Growth Promotion :

Data Table: Comparative Biological Activity

Eigenschaften

IUPAC Name |

(2S)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXYFEDJOCDNAF-SFTAQFDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)[15NH2])C(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583863 | |

| Record name | L-(~15~N_2_)Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748757-99-5 | |

| Record name | L-(~15~N_2_)Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.